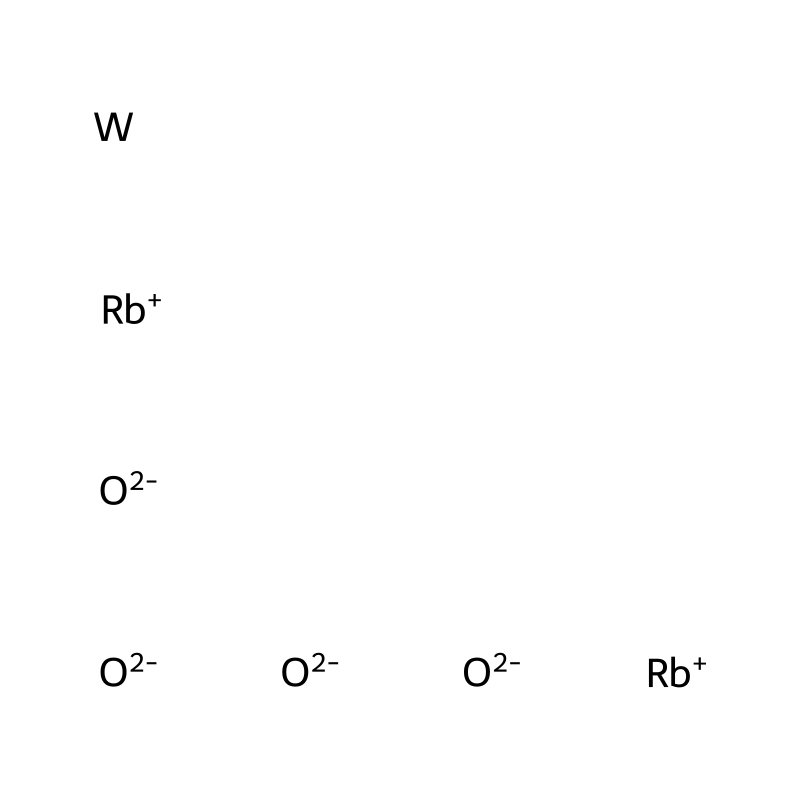Rubidium tungsten oxide (Rb2WO4)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Water splitting: Rb2WO4 demonstrates potential for the photocatalytic splitting of water into hydrogen and oxygen, a clean and sustainable way to generate hydrogen fuel. Studies have shown that Rb2WO4 exhibits good photocatalytic activity under visible light irradiation, although modifications are often needed to improve its efficiency and stability. [, ]
- Organic pollutant degradation: Rb2WO4 can be used to degrade organic pollutants in water and wastewater through photocatalysis. This process utilizes light to activate the catalyst, which then breaks down the pollutants into harmless products. Research suggests that Rb2WO4 can effectively degrade various organic pollutants, including dyes, pharmaceuticals, and pesticides. [, ]
Electrochromism
Rb2WO4 exhibits electrochromic properties, meaning its color changes reversibly upon applying an electric potential. This property makes Rb2WO4 a potential candidate for various applications, including:
- Smart windows: Electrochromic materials can be used to create smart windows that can adjust their transparency or color in response to an electrical signal. Rb2WO4 has been investigated for this application due to its good electrochromic performance and relatively fast response times. [, ]
- Displays: Electrochromic materials are also being explored for use in displays. Rb2WO4's ability to change color electrically makes it a potential candidate for creating energy-efficient displays. []
Other potential applications
Research is ongoing to explore other potential applications of Rb2WO4, including:
- Lithium-ion batteries: Rb2WO4 has been investigated as a potential electrode material for lithium-ion batteries due to its high theoretical capacity for lithium storage. []
- Sensors: Rb2WO4 shows potential for use in gas sensors due to its ability to change its electrical properties in response to the presence of certain gases. []
Rb2WO4 is a white crystalline powder []. It is classified as a scheelite-type crystal, belonging to the tetragonal crystal system []. Research into Rb2WO4 is motivated by its interesting physical and chemical properties, which make it a promising candidate for various applications [].
Molecular Structure Analysis
The crystal structure of Rb2WO4 features WO4²⁻ tetrahedral units connected by corner-sharing oxygen atoms, forming a three-dimensional network []. The rubidium cations occupy the vacant spaces within this network. This structure allows for a high packing density, contributing to some of the material's properties like high density and refractive index [, ].
Chemical Reactions Analysis
Synthesis:
Rb2WO4 can be synthesized through various methods, including the solid-state reaction between rubidium carbonate (Rb2CO3) and tungsten trioxide (WO3) at high temperatures [].
Balanced equation: Rb₂CO₃ (s) + WO₃ (s) → Rb₂WO₄ (s) + CO₂ (g) []
Decomposition:
At even higher temperatures, Rb2WO4 decomposes into its constituent oxides:
Rb₂WO₄ (s) → Rb₂O (s) + WO₃ (s) []
Other Reactions:
Rb2WO4 can participate in ion-exchange reactions with other alkali metal cations like potassium (K⁺) or sodium (Na⁺) to form mixed-cation tungstates like Rb₁KWO₄ or RbNaWO₄ [].
Physical And Chemical Properties Analysis
- Melting point: 1630 °C []
- Boiling point: Decomposes before boiling []
- Solubility: Slightly soluble in water (0.3 g/L at 25 °C) []
- Density: 6.62 g/cm³ []
- Refractive index: High (specific value not readily available) []
Mechanism of Action (Not Applicable)
Currently, there is no significant research on the specific mechanism of action of Rb2WO4 in biological systems.








